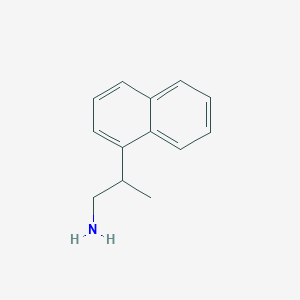

2-Naphthalen-1-ylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Naphthalen-1-yl)propan-1-amine is an organic compound that belongs to the class of aromatic amines It consists of a naphthalene ring attached to a propan-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of naphthalene with a suitable alkylating agent followed by amination. For example, naphthalene can be reacted with 1-bromo-2-propanol in the presence of a base to form 2-(naphthalen-1-yl)propan-1-ol, which is then converted to the amine using ammonia or an amine source under reductive conditions .

Industrial Production Methods

In an industrial setting, the production of 2-(naphthalen-1-yl)propan-1-amine may involve large-scale alkylation and amination processes. These processes typically use continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and achieving high yields .

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

2-(Naphthalen-1-yl)propan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)propan-1-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

2-(Naphthalen-2-yl)propan-1-amine: Similar structure but with the naphthalene ring attached at a different position.

1-(Naphthalen-1-yl)propan-2-amine: Similar structure but with the amine group attached at a different position.

2-Methyl-2-(naphthalen-2-yl)propan-1-amine: Contains a methyl group in addition to the naphthalene and amine groups

Uniqueness

2-(Naphthalen-1-yl)propan-1-amine is unique due to its specific structural arrangement, which can influence its reactivity and interaction with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Naphthalen-1-ylpropan-1-amine, also known as (2S)-2-Naphthalen-1-ylpropan-1-amine, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies that highlight its significance in various fields.

This compound is characterized by its naphthalene ring structure attached to a propanamine group. The synthesis typically involves the reaction of naphthalene with a suitable propan-1-amine derivative under controlled conditions to ensure the desired stereochemistry. Common reagents used in the synthesis include reducing agents and catalysts that facilitate the formation of the amine group.

Table 1: Synthetic Routes and Conditions

| Step | Description |

|---|---|

| Starting Materials | Naphthalene and propan-1-amine derivative |

| Reaction Conditions | Controlled temperature and pressure |

| Catalysts/Reagents | Reducing agents (e.g., lithium aluminum hydride) |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The aromatic structure allows for π-π interactions and hydrogen bonding, influencing its binding affinity. This compound has been studied for its potential to modulate signal transduction pathways and metabolic processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, exposure to 2-naphthylamine, a related compound, has been linked to increased bladder cancer incidence among workers exposed to aromatic amines . This suggests that this compound may also possess similar properties warranting further investigation.

2. Neurotoxic Effects

Recent studies have indicated potential neurotoxic effects associated with compounds structurally related to this compound. For example, voltage-gated potassium channels have been shown to be over-expressed in certain cancer cell lines, suggesting that blocking these channels could provide therapeutic benefits .

3. Enzymatic Interactions

The compound has been investigated for its interactions with specific enzymes, which could lead to novel therapeutic applications. By identifying these interactions, researchers can better understand the compound's role in various biochemical pathways .

Case Studies

Several case studies highlight the implications of this compound in occupational health and pharmacology:

Case Study 1: Occupational Exposure

A cohort study involving workers exposed to naphthylamines revealed a significant increase in bladder cancer cases compared to the general population. The study tracked health outcomes over several decades, emphasizing the need for monitoring exposure levels in industrial settings .

Case Study 2: Pharmacological Applications

In a series of experiments aimed at identifying new drug candidates, derivatives of this compound were tested for their ability to inhibit specific cancer pathways. Results indicated promising activity against certain cancer cell lines, suggesting potential applications in drug development .

Future Directions

The ongoing research into this compound suggests several future directions:

1. Drug Development

Further exploration of this compound's derivatives may lead to new anticancer agents or treatments for neurodegenerative diseases.

2. Mechanistic Studies

Understanding the detailed mechanisms by which this compound interacts with biological targets will be crucial for developing effective therapies.

3. Safety Assessments

Given the potential toxic effects observed in related compounds, comprehensive safety assessments are necessary before clinical applications can be considered.

Properties

CAS No. |

27557-86-4 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-naphthalen-1-ylpropan-1-amine |

InChI |

InChI=1S/C13H15N/c1-10(9-14)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,9,14H2,1H3 |

InChI Key |

KHUQUPPTRUPPMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.